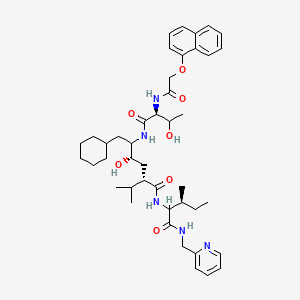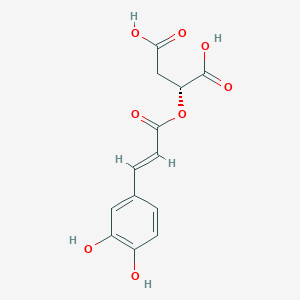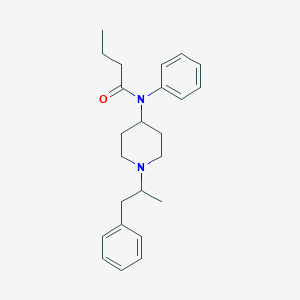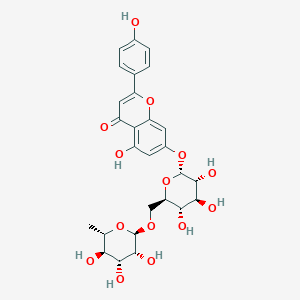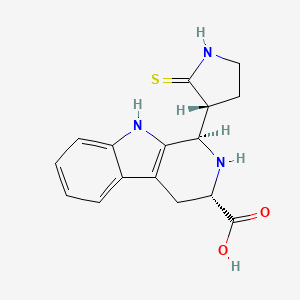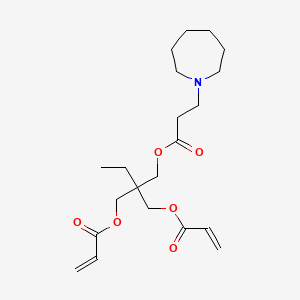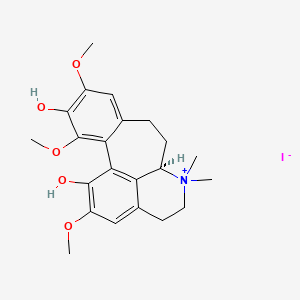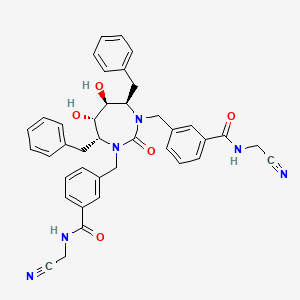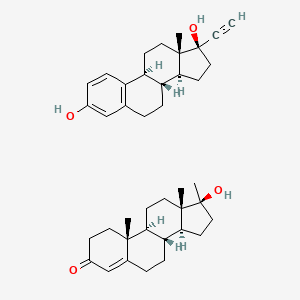
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one is a synthetic androgen and derivative of testosteroneThese compounds are known to favor the development of masculine characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one typically involves multiple steps starting from basic steroidal frameworks. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Diene Formation: Creation of double bonds in the steroid nucleus to form the 1,4-diene structure.
Hydroxymethylation: Introduction of a hydroxymethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one has several scientific research applications:
Chemistry: Used as a model compound to study steroidal reactions and mechanisms.
Biology: Investigated for its role in androgen receptor binding and activity.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through binding to androgen receptors. This binding initiates a cascade of molecular events, including:
Transcriptional Activation: Activation of specific genes involved in male characteristics and muscle growth.
Signal Transduction Pathways: Interaction with various signaling pathways that regulate cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: The primary natural androgen with similar anabolic and androgenic effects.
Methandrostenolone: A synthetic anabolic steroid with a similar structure but different functional groups.
Oxandrolone: Another synthetic androgen with a different substitution pattern.
Uniqueness
2-Hydroxymethyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-diol-3-one is unique due to its specific hydroxymethyl and diene structure, which confer distinct biological activities and stability compared to other androgens.
Propiedades
Número CAS |
59400-02-1 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-2-(hydroxymethyl)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,14-15,17-18,22,24-25H,4-7,10-11H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
WXBPWNNGZDXSDG-GNIMZFFESA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)CO)O)C)O |
SMILES canónico |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


